molecular formula C6H13N B169055 (R)-3-Methylpiperidine CAS No. 16078-25-4

(R)-3-Methylpiperidine

Cat. No. B169055
CAS RN: 16078-25-4
M. Wt: 99.17 g/mol
InChI Key: JEGMWWXJUXDNJN-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Methylpiperidine is a chiral compound that is a derivative of piperidine, a six-membered heterocyclic amine. The presence of the methyl group at the third position makes it a substituted piperidine, which can be important in the synthesis of various bioactive molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives of 3-methylpiperidine can be achieved through various methods. For instance, enantiopure trans- and cis-3-hydroxypiperidine derivatives and 3-hydroxypipecolic acids can be synthesized using Rh-catalyzed cyclohydrocarbonylation . Additionally, spiropiperidine derivatives, which are an important class of bioactive molecules, can be synthesized via rhodium(III)-catalyzed intramolecular ArC-H activation . Moreover, 3-methylpiperidine itself can be produced from 3-methylpiperdinium cation core through reactions with 1-bromoalkanes or 1-bromoalkoxyalkanes, followed by further quaternization reactions . A biotransformation approach using recombinant Escherichia coli cells has also been reported for the synthesis of 3-methylpiperidine from 1,5-diamino-2-methylpentane .

Molecular Structure Analysis

The molecular structure of substituted piperidines can be elucidated using techniques such as X-ray crystallography. For example, a diaxial conformation in a 2,3-disubstituted N-Boc-piperidinyl structure has been revealed through this method . The crystal structures of various 3-methylpiperdinium salts have also been reported, providing insights into the structural and physical properties of these compounds .

Chemical Reactions Analysis

3-Methylpiperidine and its derivatives can undergo a variety of chemical reactions. For instance, under acidic conditions, the resulting enamines from the synthesis of spiropiperidine derivatives can react with pendant amides to afford tetracyclic structures . The 3-methylpiperdinium ionic liquids have been shown to be extremely electrochemically stable, which is beneficial for applications as electrolytes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methylpiperidine derivatives can vary depending on their structure. Ionic liquids based on the 3-methylpiperdinium cation core are reported to be liquids at room temperature and exhibit high electrochemical stability. Their properties such as density, viscosity, and ionic conductivity have been systematically studied, and general trends have been outlined based on the cation ring size and asymmetry . The synthesis of enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine has shown that the R enantiomer has a higher affinity for D4 dopaminergic receptors, indicating the importance of stereochemistry in biological activity .

Scientific Research Applications

Biotransformation and Chemical Synthesis

(R)-3-Methylpiperidine has notable applications in biotransformation and chemical synthesis. A significant development is its synthesis from 1,5‐diamino‐2‐methylpentane using recombinant Escherichia coli cells, showcasing an innovative approach to obtain this compound through a bioconversion process. This transformation has been successfully scaled up, highlighting its practical applicability in preparative scales (Borlinghaus et al., 2019). Additionally, the compound plays a role in the reductive amination of aminoalkenes, demonstrating its significance in the synthesis of cyclic imines and indoles (Kondo, Okada, & Mitsudo, 2002).

Medical and Pharmacological Research

In the medical field, (R)-3-Methylpiperidine derivatives have been explored for their potential in treating various conditions. N-[11C]methylpiperidin-4-yl acetate, a derivative, is used in positron emission tomography (PET) for measuring cerebral acetylcholinesterase (AChE) activity, offering insights into brain chemistry without the need for arterial blood sampling (Nagatsuka et al., 2001). Another derivative, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (ACP-103), shows promise as a potent 5-HT2A receptor inverse agonist, suggesting its potential as an antipsychotic agent (Vanover et al., 2006).

Analytical and Physical Chemistry

In analytical chemistry, (R)-3-Methylpiperidine is pivotal in the study of vibrational spectra, aiding in the understanding of molecular structures and interactions. Detailed analysis through density functional theory calculations offers insights into the spectroscopic behavior of its molecules (Erdoğdu & Güllüoǧlu, 2009). Moreover, the compound's derivatives, such as 3-methylpiperidinium ionic liquids, have been extensively studied for their structural, physical, and electrochemical properties, showcasing their potential in various applications, including as electrolytes in electrochemical devices (Belhocine et al., 2015).

properties

IUPAC Name

(3R)-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGMWWXJUXDNJN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423805
Record name (R)-3-Methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Methylpiperidine

CAS RN

16078-25-4
Record name (R)-3-Methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Methylpiperidine
Reactant of Route 2
(R)-3-Methylpiperidine
Reactant of Route 3
(R)-3-Methylpiperidine
Reactant of Route 4
(R)-3-Methylpiperidine
Reactant of Route 5
(R)-3-Methylpiperidine
Reactant of Route 6
(R)-3-Methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.